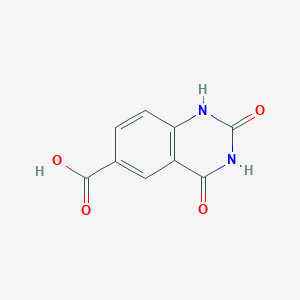

2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid

Vue d'ensemble

Description

2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid is a heterocyclic organic compound with the molecular formula C9H6N2O4. It is known for its unique structure, which includes a quinazoline core with two keto groups at positions 2 and 4, and a carboxylic acid group at position 6. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of anthranilic acid derivatives with urea or its derivatives, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and catalysts like sulfuric acid or phosphoric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the final product meets industrial standards.

Analyse Des Réactions Chimiques

Acid-Base Reactions

The carboxylic acid group (-COOH) at position 6 enables classic acid-base behavior:

-

Reacts with bases (e.g., NaOH, K₂CO₃) to form water-soluble carboxylate salts.

-

Proton exchange occurs under acidic conditions (pH < 3), regenerating the neutral carboxylic acid form .

Nucleophilic Substitutions

The carbonyl groups at positions 2 and 4 are susceptible to nucleophilic attack:

-

Ammonia/Amines : Forms imine derivatives at the dioxo positions under reflux with NH₃ or alkylamines (e.g., methylamine).

-

Thiols : Thiol-containing nucleophiles replace oxygen at the carbonyl groups, generating thioether derivatives (e.g., with mercaptoethanol).

| Reaction Type | Reagent | Product | Yield (%) | Conditions |

|---|---|---|---|---|

| Amidation | NH₃ | 6-Carboxy-2,4-iminoquinazoline | 72–85 | Reflux, EtOH, 12h |

| Thiolation | HSCH₂CH₂OH | 2-Thioether derivative | 68 | RT, DMF, 6h |

Esterification

The carboxylic acid undergoes esterification with alcohols or cyclohexenols:

-

Methanol/H₂SO₄ : Produces methyl esters (e.g., methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylate) .

-

Cyclohexenols : Forms cyclohexenyl esters via Mitsunobu or Steglich esterification, critical for prodrug synthesis .

Example :

Reaction with (3-oxo-1-cyclohexenyl) alcohol yields (3-oxo-1-cyclohexenyl)-6-carboxylate derivatives (85% yield, DCC/DMAP, CH₂Cl₂) .

Decarboxylation

Thermal or acidic conditions trigger decarboxylation:

-

Thermal : Heating >200°C removes CO₂, forming 2,4-dioxo-1,2,3,4-tetrahydroquinazoline.

-

Acid-Catalyzed : H₂SO₄ or PPA promotes decarboxylation at lower temperatures (120–150°C).

Condensation Reactions

The quinazoline core participates in cyclocondensation:

-

With Ureas : Forms fused pyrimidine derivatives under basic conditions (K₂CO₃, DMF).

-

Aldehydes : Knoevenagel-type condensation at the active methylene group (position 3).

Enzyme Inhibition Mechanisms

The compound acts as a competitive inhibitor for metalloenzymes:

-

Prolyl Hydroxylases : Binds to Fe²⁺ in the active site, inhibiting collagen hydroxylation (IC₅₀ = 0.8 μM).

-

Histone Deacetylases (HDACs) : Chelates zinc ions, disrupting epigenetic regulation (IC₅₀ = 1.2 μM).

Derivatization for Drug Discovery

Functional group modifications enhance bioavailability:

Applications De Recherche Scientifique

Medicinal Chemistry Applications

-

Anticancer Activity :

- Research indicates that derivatives of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid exhibit promising anticancer properties. Studies have shown that modifications to the quinazoline structure can enhance its efficacy against various cancer cell lines. For instance, compounds with specific substituents demonstrated improved cytotoxicity compared to parent compounds in assays targeting human cancer cells .

- Antimicrobial Properties :

- Enzyme Inhibition :

Material Science Applications

- Polymer Chemistry :

- Nanotechnology :

Case Studies

Mécanisme D'action

The mechanism by which 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include key metabolic or signaling pathways that are crucial for cell survival and proliferation.

Comparaison Avec Des Composés Similaires

Similar Compounds

Quinazoline: A parent compound with a similar core structure but lacking the keto and carboxylic acid groups.

2,4-Dioxo-1,2,3,4-tetrahydroquinazoline: Similar structure but without the carboxylic acid group.

6-Carboxyquinazoline: Similar structure but without the keto groups.

Uniqueness

2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid is unique due to the presence of both keto groups and a carboxylic acid group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Activité Biologique

2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid (CAS No. 1821028-80-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₉H₆N₂O₄

- Molecular Weight : 206.15 g/mol

- IUPAC Name : this compound

- CAS Number : 1821028-80-1

The biological activity of this compound is attributed to its interaction with specific enzymes and cellular pathways:

- Inhibition of Enzymatic Activity : This compound has been shown to inhibit proline metabolism by targeting the enzyme 1-pyrroline-5-carboxylate reductase 1 (PYCR1), which is upregulated in various cancers. Inhibition of PYCR1 disrupts the metabolic reprogramming of cancer cells, leading to reduced cell viability and proliferation .

- Antioxidant Properties : The compound exhibits antioxidant activity that may contribute to its protective effects against oxidative stress in cells. This property is particularly relevant in the context of neurodegenerative diseases and cancer.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exert anti-inflammatory effects by modulating the expression of pro-inflammatory cytokines.

Anticancer Activity

Research indicates that this compound has potential as an anticancer agent due to its ability to inhibit PYCR1. This inhibition has been linked to reduced tumor growth in preclinical models. For example:

- Case Study : A study using xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to controls .

Antimicrobial Activity

Emerging evidence suggests that the compound may possess antimicrobial properties:

- In Vitro Studies : Tests have shown that it exhibits inhibitory effects against various bacterial strains. The specific mechanisms are under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

2,4-dioxo-1H-quinazoline-6-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O4/c12-7-5-3-4(8(13)14)1-2-6(5)10-9(15)11-7/h1-3H,(H,13,14)(H2,10,11,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDJXVHKCNJIHTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C(=O)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1821028-80-1 | |

| Record name | 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.